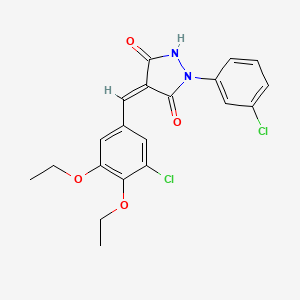
4-(3-chloro-4,5-diethoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione
Übersicht
Beschreibung
4-(3-chloro-4,5-diethoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione, commonly known as CDEP, is a chemical compound that has gained attention in scientific research due to its unique properties. CDEP is a pyrazolidinedione derivative that has been synthesized through various methods and has shown potential for use in several scientific applications.
Wirkmechanismus
CDEP exerts its anti-inflammatory effects by inhibiting COX-2 activity. COX-2 is responsible for the production of prostaglandins, which play a crucial role in inflammation and pain. By inhibiting COX-2, CDEP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CDEP has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. CDEP has also been found to possess antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
CDEP has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. CDEP has also been found to be stable under various conditions, which makes it suitable for use in different experimental setups. However, CDEP has some limitations, such as its limited solubility in water, which can affect its bioavailability and make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CDEP. One potential direction is the development of new anti-inflammatory drugs based on CDEP. Another direction is the exploration of its potential as an antibiotic. Additionally, further studies on its antioxidant properties and potential use in treating oxidative stress-related diseases could be conducted. Finally, more research is needed to understand the pharmacokinetics and pharmacodynamics of CDEP, which can help in the development of effective drug delivery systems.
Wissenschaftliche Forschungsanwendungen
CDEP has been extensively studied for its potential use in various scientific applications. It has been shown to possess anti-inflammatory, antibacterial, and antifungal properties. CDEP has also been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This makes it a potential candidate for the development of new anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
(4Z)-4-[(3-chloro-4,5-diethoxyphenyl)methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4/c1-3-27-17-10-12(9-16(22)18(17)28-4-2)8-15-19(25)23-24(20(15)26)14-7-5-6-13(21)11-14/h5-11H,3-4H2,1-2H3,(H,23,25)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLLMOYLMMNOKI-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B3674204.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3674206.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3674221.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3674225.png)
![4-fluoro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3674231.png)
![N-(2,3-dimethylphenyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B3674238.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B3674248.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3674255.png)
![N-(3-{[2-(2,3-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3674264.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3674266.png)
![N-[4-(benzyloxy)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3674267.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3674275.png)
![3,4-dimethyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3674276.png)
![N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3674277.png)
